Benzocaine-d4: A Technical Overview of its Chemical Properties and Structure
Benzocaine-d4: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Benzocaine-d4. This deuterated analog of the local anesthetic Benzocaine serves as a critical tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.
Core Chemical and Physical Properties
Benzocaine-d4 is a stable isotope-labeled version of Benzocaine, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₇D₄NO₂ | [2][3][4][5][6] |
| Molecular Weight | 169.21 g/mol | [1][2][3][4][5][6][7][8][9][10] |
| CAS Number | 342611-08-9 | [1][2][3][4][5][6][7][8][9][10] |
| Appearance | White to off-white or pale yellow solid | [1][5] |
| Melting Point | 90-92°C | [3] |
| Solubility | Soluble in Chloroform.[3] Very slightly soluble in water; soluble in ethanol, ether, and dilute acids.[11] | |
| Storage | Recommended long-term storage at -20°C.[3] Can be stored at room temperature for short periods.[3] For solutions, -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] |
Structural Information
The structural identity of Benzocaine-d4 is well-defined by various chemical nomenclature and notation systems. The deuterium atoms are located on the aromatic ring, specifically at positions 2, 3, 5, and 6.
| Identifier | Value | Reference |
| IUPAC Name | ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | [7][9][12] |
| SMILES | CCOC(=O)C1=C([2H])C([2H])=C(N)C([2H])=C1[2H] | [1] |
| InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D | [7][9] |
| Synonyms | 4-Aminobenzoic-2,3,5,6-d4 Acid Ethyl Ester, Ethyl 4-Aminobenzoate-2,3,5,6-d4 | [3] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of every batch of Benzocaine-d4 are proprietary to the manufacturers, general methodologies for characterization are available.
Identity Determination: The identity of Benzocaine-d4 is typically confirmed using a combination of spectroscopic and spectrometric techniques.
-
¹H NMR (CDCl₃): Proton Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the molecule. The absence of signals corresponding to the aromatic protons and the presence of the ethyl group protons would be characteristic.
-
Mass Spectrometry: This technique is used to confirm the molecular weight and isotopic enrichment of the compound.
-
Thin Layer Chromatography (TLC): A common method for assessing purity. For example, using a silica gel plate with a mobile phase of Dichloromethane: Methanol: NH₄OH (9:1:0.1), Benzocaine-d4 shows a single spot with an Rf value of 0.75, visualized under UV light at 280nm and with potassium permanganate (KMnO₄) staining.[3]
Mechanism of Action and Biological Relevance
Benzocaine-d4 is expected to share the same mechanism of action as its non-deuterated counterpart, Benzocaine.[1][13] Local anesthetics like Benzocaine function by reversibly blocking voltage-gated sodium channels (VGSCs) in the neuronal membrane.[14][15][16] This blockage prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[14][15][17] By inhibiting nerve impulse transmission, pain signals are blocked.[14][15]
The primary research application of Benzocaine-d4 is as an internal standard in analytical methods. Its chemical behavior is nearly identical to that of Benzocaine, but its increased mass allows for clear differentiation in mass spectrometric analyses.
Visualizing the Role of Benzocaine-d4
The following diagram illustrates a typical experimental workflow where Benzocaine-d4 is used as an internal standard for the quantification of Benzocaine in a biological sample.
Caption: Workflow for Quantification using an Internal Standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
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- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Benzocaine -D4 | CAS No- 342611-08-9 | Simson Pharma Limited [simsonpharma.com]
- 7. Benzocaine-d4 | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 8. Benzocaine-d4 | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 9. Benzocaine-d4 | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 10. Benzocaine-d4 | CAS 342611-08-9 | LGC Standards [lgcstandards.com]
- 11. Benzocaine | 94-09-7 [chemicalbook.com]
- 12. Ethyl 4-amino(~2~H_4_)benzoate | C9H11NO2 | CID 45038201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Benzocaine - Wikipedia [en.wikipedia.org]
- 15. Benzocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
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